(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one: is an organic compound characterized by the presence of two nitrophenyl groups attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and acetophenone under basic conditions. The general procedure is as follows:
Reactants: 3-nitrobenzaldehyde and acetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction yields this compound as a yellow crystalline solid after purification, typically by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar principles but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of more efficient catalysts and solvents that are easier to recover and recycle would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2E)-1,3-Bis(3-nitrophenyl)prop-2-en-1-one can undergo oxidation reactions, particularly at the propenone moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or
Properties
IUPAC Name |
(E)-1,3-bis(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-15(12-4-2-6-14(10-12)17(21)22)8-7-11-3-1-5-13(9-11)16(19)20/h1-10H/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRKRAXPDZRSJL-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422091 | |
Record name | NSC171304 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38270-15-4 | |
Record name | NSC171304 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC171304 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50422091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-DINITROCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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